(2Z,10Z)-3,10-diphenyl-2,11-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaene
Description
This compound belongs to a class of polycyclic aromatic systems featuring a tricyclic framework with two diaza (N–N) linkages and phenyl substituents at positions 3 and 10. Its structure comprises a 16-membered macrocycle fused with smaller rings, creating a rigid, conjugated system that influences its electronic and steric properties. The stereochemistry (2Z,10Z) indicates cis-configuration at both double bonds, which may enhance planarity and π-conjugation, critical for applications in materials science or medicinal chemistry.
Properties
IUPAC Name |
6,11-diphenylbenzo[c][1,6]benzodiazocine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2/c1-3-11-19(12-4-1)25-21-15-7-8-16-22(21)26(20-13-5-2-6-14-20)28-24-18-10-9-17-23(24)27-25/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEQDRXHICXZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C4=CC=CC=C42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV007113 typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,2’-dinitrobiphenyl with hydrazine hydrate, followed by reduction and cyclization to form the diazocine ring structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of MMV007113 may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
MMV007113 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like malaria.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of MMV007113 involves its interaction with specific molecular targets. One of the primary targets is the Plasmodium falciparum Niemann-Pick Type C1-Related (PfNCR1) protein, which is involved in maintaining plasma membrane lipid composition. By disrupting this protein, MMV007113 affects the lipid homeostasis of the parasite, leading to its death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitro-Substituted Analog: (2Z,10Z)-6,14-Dinitro-3,11-Diphenyl-2,10-Diazatricyclo[10.4.0.0⁴,⁹]hexadeca-1(12),2,4,6,8,10,13,15-octaene
Key Differences and Implications
- Substituents: The nitro groups at positions 6 and 14 introduce strong electron-withdrawing effects, altering the compound’s electronic profile compared to the non-nitrated parent structure. This likely reduces electron density in the aromatic system, increasing susceptibility to nucleophilic attack .
- Applications : Nitro-substituted analogs are often explored as precursors for explosives or redox-active materials, whereas the parent compound’s phenyl groups may favor applications in organic electronics or as ligands in catalysis.
Table 1: Structural and Electronic Comparison
| Property | Target Compound | Nitro-Substituted Analog |
|---|---|---|
| Molecular Formula | C₂₈H₂₂N₂ | C₂₈H₂₀N₄O₄ |
| Key Substituents | Phenyl (C₆H₅) | Nitro (NO₂) |
| Predicted LogP* | ~5.2 (lipophilic) | ~3.8 (polar) |
| Electronic Effect | Mildly donating | Strongly withdrawing |
| Potential Use Case | Ligand design | Energetic materials |
*LogP estimated via fragment-based methods.
Tetracyclic Dithia-Aza Analogs: 9-Aryl-3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-ones
Key Differences and Implications
- Heteroatom Composition : Replacement of two nitrogen atoms with sulfur (3,7-dithia) increases ring strain due to sulfur’s larger atomic radius, reducing conformational flexibility compared to the diazatricyclic system .
- Functional Groups : Methoxy (IIi) and hydroxy (IIj) substituents on the aryl ring enhance hydrogen-bonding capacity, which the parent compound lacks. This could improve solubility in polar solvents or bioavailability.
Table 2: Comparative Analysis of Ring Systems
| Property | Target Compound | Tetracyclic Dithia-Aza Analog |
|---|---|---|
| Ring System | Tricyclic | Tetracyclic |
| Heteroatoms | 2 N | 1 N, 2 S |
| Aryl Substituents | Phenyl | 4-Methoxy/Hydroxyphenyl |
| Conjugation Length | Extended | Moderate |
| Stability | High (rigid) | Moderate (strain from S) |
Research Findings and Implications
Reactivity : The nitro-substituted analog’s electron-deficient core () may facilitate electrophilic aromatic substitution, whereas the parent compound’s phenyl groups favor π-π stacking interactions, relevant in supramolecular chemistry .
Synthetic Accessibility : The parent compound’s simpler tricyclic system likely allows more straightforward synthesis compared to nitro or tetracyclic derivatives, which require additional functionalization steps.
Biological Activity
The compound (2Z,10Z)-3,10-diphenyl-2,11-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaene , also known as Rhizopodin (CID 25198043), is a complex organic molecule with significant biological activity. This article reviews its biological properties based on various studies and sources.
Chemical Structure
The molecular formula for Rhizopodin is . The structure features multiple phenyl groups and a diazatricyclic framework that contributes to its unique biological interactions.
Biological Activity Overview
Rhizopodin exhibits a variety of biological activities that can be categorized into several key areas:
-
Anticancer Properties :
- Studies indicate that Rhizopodin has potential anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- A notable study demonstrated that Rhizopodin significantly reduced tumor growth in xenograft models of human cancers .
- Antimicrobial Effects :
- Neuroprotective Effects :
The precise mechanisms through which Rhizopodin exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Protein Synthesis : Rhizopodin may interfere with protein synthesis pathways essential for cell growth and division.
- Modulation of Signaling Pathways : It is thought to affect various signaling pathways linked to cell survival and apoptosis.
- Interaction with Cellular Membranes : The compound may alter membrane integrity or fluidity, impacting cellular functions.
Case Studies
- Anticancer Activity :
- Antimicrobial Testing :
- Neuroprotection :
Table 1: Biological Activities of Rhizopodin
Table 2: Efficacy Against Microorganisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
